Benzoic acid, 4-nitro-, octyl ester

Description

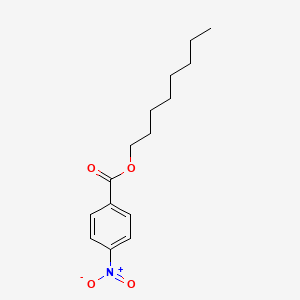

Benzoic acid, 4-nitro-, octyl ester (CAS: 6500-50-1) is a synthetic ester derived from 4-nitrobenzoic acid and octanol. Its molecular formula is C₁₅H₂₁NO₄, with a molecular weight of 279.33 g/mol . Structurally, it features a nitro group (-NO₂) at the para position of the benzene ring and an octyl ester chain (-OCOC₈H₁₇). Alternative names include octyl 4-nitrobenzoate and octyl p-nitrobenzoate . This compound is characterized by its moderate polarity due to the electron-withdrawing nitro group, influencing its solubility and reactivity.

Properties

CAS No. |

6500-50-1 |

|---|---|

Molecular Formula |

C15H21NO4 |

Molecular Weight |

279.33 g/mol |

IUPAC Name |

octyl 4-nitrobenzoate |

InChI |

InChI=1S/C15H21NO4/c1-2-3-4-5-6-7-12-20-15(17)13-8-10-14(11-9-13)16(18)19/h8-11H,2-7,12H2,1H3 |

InChI Key |

WHZYPQVZYYTVFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-nitro-, octyl ester typically involves the esterification of 4-nitrobenzoic acid with octanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

4-Nitrobenzoic acid+OctanolH2SO4Benzoic acid, 4-nitro-, octyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-nitro-, octyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 4-nitrobenzoic acid and octanol in the presence of a strong acid or base.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where it is replaced by other substituents.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

Hydrolysis: 4-Nitrobenzoic acid and octanol.

Reduction: 4-Aminobenzoic acid, octyl ester.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

- Pharmaceuticals: Benzoic acid, 4-nitro-, octyl ester is used as an intermediate in the synthesis of various drugs.

- Agrochemicals: It has potential use in agrochemicals.

- Antimycobacterial Agents: Nitro derivatives of benzoic acid have the capacity to inhibit Mtb strains .

- Synthesis: The synthesis of this compound typically involves the esterification of 4-nitrobenzoic acid with octanol.

- Interaction Studies: Interaction studies may focus on its reactivity with biological molecules or other chemicals. Research on similar nitro compounds indicates potential interactions with proteins and nucleic acids, which could lead to insights into their mechanisms of action in biological systems.

Features of this compound

This compound is unique because it combines a para nitro substitution and an octyl chain, which may give it distinct physical properties like solubility and volatility compared to other esters in its category. This structural arrangement can affect how it interacts with biological systems and how useful it is in different industries.

Comparison with Other Benzoic Acid Derivatives

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzoic acid, 3-nitro-, ethyl ester | Nitro group at meta position; ethyl group | Often used in food preservation |

| Benzoic acid, 2-nitro-, butyl ester | Nitro group at ortho position; butyl group | Exhibits different solubility properties |

| Benzoic acid, 4-chloro-, octyl ester | Chlorine substitution instead of nitro | Different reactivity profile |

Synthesis of Alkyl Nitrobenzoates

Mechanism of Action

The mechanism of action of benzoic acid, 4-nitro-, octyl ester is primarily related to its ability to interact with biological membranes due to its lipophilic nature. It can penetrate lipid bilayers and affect membrane fluidity and permeability. Additionally, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares benzoic acid, 4-nitro-, octyl ester with structurally related benzoate esters, emphasizing molecular properties, substituent effects, and applications:

*Estimated based on molecular structure.

Key Findings:

Substituent Effects: The nitro group in 4-nitro derivatives enhances electrophilicity, making these esters reactive intermediates in nucleophilic substitution or reduction reactions . Hydroxyl groups (e.g., in salicylates or parabens) increase polarity and enable hydrogen bonding, influencing solubility and biological activity (e.g., UV absorption or antimicrobial effects) . Branched esters (e.g., 2-ethylhexyl) exhibit lower melting points and higher solubility in non-polar media compared to linear chains .

Applications :

- Nitrobenzoates are less common in consumer products but serve as precursors in dye, pharmaceutical, or agrochemical synthesis .

- Phthalates (e.g., diisooctyl phthalate) dominate industrial use as plasticizers but face regulatory scrutiny due to toxicity concerns .

- Parabens and salicylates are prevalent in cosmetics, leveraging their preservative and UV-blocking properties .

Research Insights :

- Antifungal activity observed in A. terreus extracts () suggests nitroaromatic esters may contribute to antimicrobial effects, though direct evidence for 4-nitro-octyl benzoate is lacking.

- Branched esters (e.g., 2-ethylhexyl) are synthesized via acid-catalyzed esterification, optimizing conditions like catalyst choice (e.g., p-toluenesulfonic acid) for higher yields .

Biological Activity

Benzoic acid, 4-nitro-, octyl ester (CAS No. 6500-50-1) is an organic compound characterized by a benzoic acid moiety with a para nitro group and an octyl ester group. This compound is part of the nitrobenzoate family and has garnered attention for its potential biological activities, particularly in pharmacological and toxicological contexts.

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.34 g/mol

- Structural Characteristics : The presence of the nitro group at the para position influences its reactivity and interaction with biological molecules, such as proteins and nucleic acids .

1. Antimicrobial Properties

Research indicates that benzoic acid derivatives, including 4-nitro-, octyl ester, may exhibit antimicrobial activity. A study highlighted that compounds similar to this compound showed inhibition against various bacterial strains, although specific data on this compound is limited .

2. Anticancer Potential

A recent investigation into compounds derived from endophytic fungi revealed that this compound demonstrated inhibitory effects on breast cancer cell growth through interactions with estrogen receptor alpha pathways. This suggests potential as a therapeutic agent in cancer treatment .

3. Toxicological Assessments

Toxicity studies are crucial for understanding the safety profile of this compound. Preliminary assessments indicate that while some benzoate esters are generally recognized as safe for food applications, detailed toxicity data specific to this compound are still needed. The Cosmetic Ingredient Review (CIR) has noted insufficient data regarding dermal penetration and potential reproductive or developmental toxicity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzoic acid, 3-nitro-, ethyl ester | Nitro group at meta position; ethyl group | Often used in food preservation |

| Benzoic acid, 2-nitro-, butyl ester | Nitro group at ortho position; butyl group | Exhibits different solubility properties |

| Benzoic acid, 4-chloro-, octyl ester | Chlorine substitution instead of nitro | Different reactivity profile |

This table illustrates the structural diversity within the nitrobenzoate family and highlights how variations in substituents can significantly affect biological activity.

Case Study 1: Antibacterial Activity

A study conducted on various nitrobenzoate esters indicated that compounds with longer alkyl chains, such as octyl esters, tend to exhibit enhanced antibacterial properties due to increased lipophilicity which aids in membrane penetration. The findings suggest that this compound could be effective against certain pathogens, although specific data was not provided for this compound alone .

Case Study 2: Cancer Cell Growth Inhibition

In an in-silico study examining the effects of various compounds on breast cancer cells, this compound was identified as a promising candidate due to its ability to inhibit cell growth through modulation of estrogen receptor pathways. This research underscores the potential application of this compound in oncological pharmacotherapy .

Q & A

Basic: What are the optimal synthetic routes for preparing benzoic acid, 4-nitro-, octyl ester, and how can reaction efficiency be quantified?

Methodological Answer:

The compound can be synthesized via acid-catalyzed esterification between 4-nitrobenzoic acid and octanol. Key parameters include:

- Catalyst selection : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are common catalysts for protonating the carbonyl group .

- Molar ratios : A 1:2 molar ratio (acid:alcohol) improves ester yield by shifting equilibrium via excess alcohol .

- Temperature : Reflux conditions (~120–140°C) enhance reaction kinetics, monitored via TLC or HPLC .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization removes unreacted acid/alcohol. Quantify efficiency via percent yield and purity (HPLC ≥95%) .

Basic: Which analytical techniques are most reliable for characterizing structural and purity attributes of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms ester linkage (e.g., octyl chain protons at δ 0.88–1.70 ppm, nitro group deshielding aromatic protons) .

- IR Spectroscopy : Key peaks include C=O ester stretch (~1720 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity; compare retention times with reference standards .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion [M+H]⁺ at m/z 295.15 (C₁₅H₂₀NO₄⁺) .

Advanced: How does the para-nitro group influence the compound’s stability under thermal or photolytic conditions?

Methodological Answer:

The nitro group increases susceptibility to decomposition:

- Thermal Stability : At >150°C, nitro-aromatic compounds may undergo denitration or oxidation. Use TGA-DSC to identify decomposition onset temperatures and GC-MS to analyze volatile byproducts (e.g., NO₂, CO₂) .

- Photolytic Degradation : UV irradiation (λ = 254–365 nm) can induce nitro group reduction to amine. Monitor via UV-Vis spectroscopy (loss of nitro absorbance at ~260 nm) and LC-MS for intermediate species .

- Mitigation Strategies : Store in amber glassware under inert atmosphere (N₂/Ar) to minimize photolytic/oxidative pathways .

Advanced: How can researchers resolve contradictions in reported solubility parameters across studies?

Methodological Answer:

Discrepancies often arise from solvent polarity and temperature variations. To standardize measurements:

- Solubility Screening : Use the shake-flask method in solvents like DMSO, ethanol, and hexane at 25°C. Centrifuge samples to ensure saturation, then quantify via UV absorbance (calibrated to standard curves) .

- Data Normalization : Account for temperature effects using the van’t Hoff equation. Compare results with PubChem data (logP ≈ 4.2) to validate experimental hydrophobicity .

- Controlled Replication : Repeat experiments under identical conditions (pH, ionic strength) to isolate variables .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

The electron-withdrawing nitro group activates the ester carbonyl toward nucleophilic attack:

- Kinetic Studies : Monitor reaction rates with amines (e.g., benzylamine) in THF via ¹H NMR. The para-nitro group lowers the transition state energy (ΔG‡), accelerating substitution .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution, showing increased electrophilicity at the carbonyl carbon .

- Byproduct Analysis : Identify intermediates (e.g., tetrahedral adducts) via stopped-flow IR or LC-MS to validate proposed mechanisms .

Advanced: How can researchers design experiments to evaluate the compound’s potential biological activity?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. Compare MIC values with structurally similar esters (e.g., methyl vanillate) to assess nitro group contributions .

- Enzyme Inhibition : Screen against esterases (e.g., porcine liver esterase) via spectrophotometric assays (monitor p-nitrophenol release at 405 nm). Calculate IC₅₀ values to quantify inhibition potency .

- Cytotoxicity Profiling : Perform MTT assays on human cell lines (e.g., HEK-293). Correlate results with logP values to evaluate membrane permeability trends .

Advanced: What are the best practices for ensuring reproducibility in kinetic studies of ester hydrolysis?

Methodological Answer:

- Buffer Systems : Use phosphate buffer (pH 7.4) at 37°C to mimic physiological conditions. Avoid metal ions that may catalyze non-enzymatic hydrolysis .

- Enzyme Purification : Use HPLC-purified esterases to eliminate confounding hydrolases. Validate activity via control substrates (e.g., p-nitrophenyl acetate) .

- Data Acquisition : Employ stopped-flow spectrophotometry for real-time monitoring (millisecond resolution). Triplicate runs with statistical analysis (SD <5%) ensure reliability .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (CLP Category 1B irritation) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols; the compound may cause respiratory irritation (STOT SE 3) .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste (EPA Hazard Code D003) .

Advanced: How does the octyl ester chain length impact physicochemical properties compared to shorter-chain analogs?

Methodological Answer:

- Lipophilicity : Longer chains (e.g., octyl vs. methyl) increase logP by ~3 units, enhancing membrane permeability. Measure via shake-flask method .

- Melting Point : Octyl esters typically exhibit lower melting points (e.g., ~40–60°C) due to reduced crystallinity. Confirm via DSC .

- Solubility : Branching (iso-octyl vs. n-octyl) alters solubility in nonpolar solvents. Compare using Hansen solubility parameters .

Advanced: What strategies validate the absence of isomeric impurities in synthesized batches?

Methodological Answer:

- Chiral HPLC : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers, if applicable .

- 2D NMR : NOESY or COSY detects spatial proximity of protons, identifying regioisomers (e.g., meta-nitro vs. para-nitro) .

- Mass Spectrometry Imaging (MSI) : Map spatial distribution in solid-state samples to detect crystalline impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.